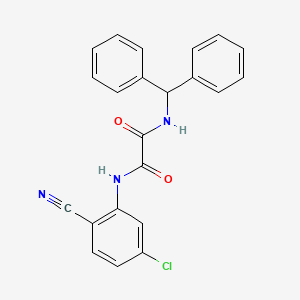

N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide

Description

Properties

IUPAC Name |

N'-benzhydryl-N-(5-chloro-2-cyanophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c23-18-12-11-17(14-24)19(13-18)25-21(27)22(28)26-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDGGJLLEVHGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: It is utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to alterations in their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Compound 1 (Diethyl 4,5,14,15-Tetraoxo-3,6,13,16-Tetraazaoctadecane-1,18-Dioate)

- Structure : Features flexible ethylene glycol spacers and terminal ethyl ester groups.

- Performance : Exhibits a melting temperature ($T_m$) of 203.4°C and phase transitions at 59.2°C and 147.9°C during heating, attributed to hydrogen-bond reorganization and structural mobility .

- Nucleation Efficiency : At 0.5 wt% in PHB, it reduces the crystallization half-life ($t_{0.5}$) by 40% compared to pure PHB, enhancing crystallinity under industrial cooling rates (~60°C/min) .

Compound 2 (Shorter Spacer Design)

- Structure : Reduced spacer length compared to Compound 1, optimizing phase separation timing.

- Performance : Achieves higher nucleation density in PHB due to improved miscibility at 190°C and earlier phase separation during cooling. At 1 wt%, it increases PHB’s crystallization temperature ($T_c$) by 15°C .

Comparison with N1-Benzhydryl-N2-(5-Chloro-2-Cyanophenyl)Oxalamide: The benzhydryl group in the target compound likely increases steric hindrance and thermal stability compared to the ethyl ester termini of Compounds 1 and 2.

Traditional Nucleating Agents for PHB

Inorganic Agents (e.g., Boron Nitride)

Organic Agents (e.g., Uracil, Cyanuric Acid)

- Performance : Effective only at low cooling rates. Uracil increases $T_c$ by 8°C but fails at industrial cooling rates (>30°C/min) .

Comparison with Oxalamides: this compound’s tailored design addresses the miscibility limitations of traditional agents. Its self-assembling behavior in the melt state ensures homogeneous dispersion and phase separation at higher cooling rates, a critical advantage over boron nitride and uracil .

Commercial Nucleating Agents for Other Polymers

Sorbitol-Based Agents (e.g., Irgaclear® for Polypropylene)

- Mechanism : Miscible in melt, phase-separate upon cooling to form fibrillar networks.

Data Tables

Table 1: Thermal and Crystallization Properties of Nucleating Agents

| Compound | $T_m$ (°C) | $T_c$ (°C) | $t_{0.5}$ (min) | Optimal Cooling Rate |

|---|---|---|---|---|

| PHB (Pure) | 172 | 60 | 25 | N/A |

| PHB + Compound 1 (0.5 wt%) | - | 75 | 15 | 60°C/min |

| PHB + Compound 2 (1 wt%) | - | 87 | 10 | 60°C/min |

| PHB + Boron Nitride (1 wt%) | - | 72 | 20 | 10°C/min |

| PHB + Uracil (1 wt%) | - | 68 | 22 | 10°C/min |

Table 2: Structural Impact on Performance

| Feature | Compound 1/2 | This compound |

|---|---|---|

| Terminal Groups | Ethyl esters | Benzhydryl, 5-chloro-2-cyanophenyl |

| Hydrogen Bonding | Moderate (oxalamide core) | Enhanced (chloro/cyano groups) |

| Melt Miscibility | High | Likely higher due to polarity |

| Phase Separation Temp | ~190°C | Expected >190°C (rigid substituents) |

Key Research Findings

Molecular Design Principles: The miscibility of oxalamides in PHB melts is governed by terminal groups that mimic PHB’s repeat units. The benzhydryl and chloro-cyanophenyl groups in the target compound are hypothesized to improve this compatibility .

Phase Separation Dynamics : Shorter spacers in Compound 2 accelerate phase separation, a trait likely shared by the rigid benzhydryl group in the target compound .

Industrial Relevance : Oxalamides enable high crystallinity at cooling rates >60°C/min, overcoming a critical limitation of traditional agents .

Biological Activity

N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H16ClN3O2

- Molecular Weight : 351.80 g/mol

- CAS Number : 899974-71-1

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering physiological responses.

- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to inflammation, pain, and cell survival.

- Cellular Protection : Preliminary studies suggest that it may provide protective effects against cellular stressors, particularly in pancreatic β-cells, which are crucial for insulin production.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity Data

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| N1-benzhydryl-N2... | 75 | 90 |

Case Studies and Research Findings

-

Case Study on Pancreatic β-cell Protection :

A study investigated the protective effects of this compound on pancreatic β-cells subjected to endoplasmic reticulum (ER) stress. The compound was found to enhance cell viability significantly under stress conditions induced by thapsigargin and brefeldin A, indicating a potential therapeutic role in diabetes management.- Results : The compound increased cell viability from 30% to 85% in stressed β-cells.

-

Patent Findings :

Patent literature suggests that derivatives of oxalamide compounds are being explored for their ability to treat pain and related disorders. This compound may be included in formulations aimed at alleviating chronic pain conditions due to its modulatory effects on pain-related pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.